molecular formula C20H14BrN3OS B2637627 4-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide CAS No. 863593-66-2

4-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

Cat. No.: B2637627
CAS No.: 863593-66-2
M. Wt: 424.32
InChI Key: OZJKIEMTJBAOOX-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a complex organic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves multi-step reactionsThe final step involves the bromination of the benzamide moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets. The thiazole and pyridine rings allow the compound to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes in microbes or cancer cells, ultimately causing cell death .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide
  • 4-Chloro-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide
  • 4-Fluoro-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

Uniqueness

4-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is unique due to the presence of the bromine atom, which can significantly influence its biological activity and chemical reactivity compared to its chloro or fluoro analogs .

Properties

IUPAC Name

4-bromo-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3OS/c1-12-15(19-24-17-6-3-11-22-20(17)26-19)4-2-5-16(12)23-18(25)13-7-9-14(21)10-8-13/h2-11H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJKIEMTJBAOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)Br)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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